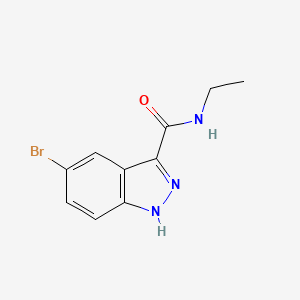
5-bromo-N-ethyl-1H-indazole-3-carboxamide
Vue d'ensemble
Description
5-bromo-N-ethyl-1H-indazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indazole derivatives and has a molecular formula of C10H10BrN3O.
Applications De Recherche Scientifique
5-bromo-N-ethyl-1H-indazole-3-carboxamide has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Mécanisme D'action
The mechanism of action of 5-bromo-N-ethyl-1H-indazole-3-carboxamide is not fully understood. However, studies have suggested that this compound can modulate various signaling pathways in cells. For example, this compound has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, studies have shown that this compound can inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-ethyl-1H-indazole-3-carboxamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells.
Orientations Futures
There are several future directions for research on 5-bromo-N-ethyl-1H-indazole-3-carboxamide. One direction is to investigate the potential of this compound as an anticancer and anti-inflammatory agent in vivo. Another direction is to study the mechanism of action of this compound in more detail. Additionally, studies could be conducted to determine the toxicity of this compound at various concentrations. Finally, research could be conducted to identify derivatives of this compound that have improved efficacy and reduced toxicity.
Propriétés
IUPAC Name |
5-bromo-N-ethyl-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-2-12-10(15)9-7-5-6(11)3-4-8(7)13-14-9/h3-5H,2H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPAEFTXZPLPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

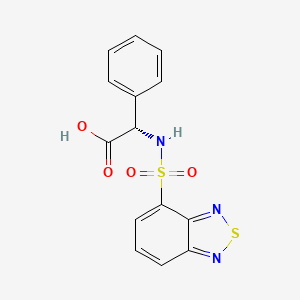
![2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
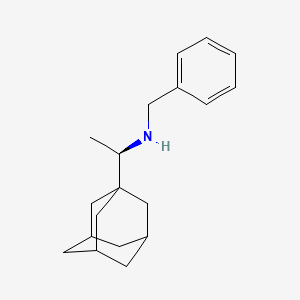
![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)
![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)
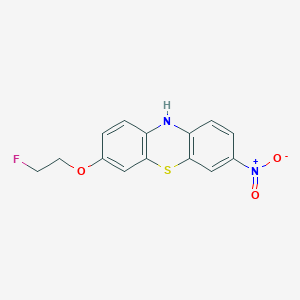
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)
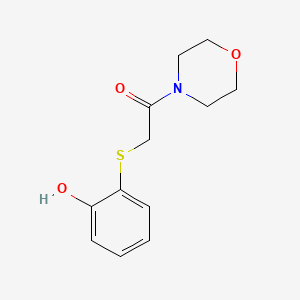

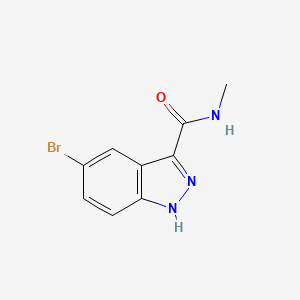
![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)